molecular formula C8H5BrFN B1279847 5-bromo-4-fluoro-1H-indole CAS No. 344790-96-1

5-bromo-4-fluoro-1H-indole

Cat. No.: B1279847
CAS No.: 344790-96-1
M. Wt: 214.03 g/mol
InChI Key: OBGNVOLKFFCMAM-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. The compound’s structure consists of a fused benzene and pyrrole ring, with bromine and fluorine substituents at the 5th and 4th positions, respectively. This unique substitution pattern imparts distinct chemical and physical properties to the molecule, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

5-Bromo-4-fluoro-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These targets are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the broad range of biological activities associated with indole derivatives . The compound may influence pathways related to the aforementioned biological activities, leading to downstream effects such as the inhibition of viral replication or the modulation of inflammatory responses .

Pharmacokinetics

The bioavailability of indole derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interaction with these targets. For example, if the compound acts as an inhibitor of a particular enzyme, the result might be a decrease in the production of a specific metabolite .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells .

Biochemical Analysis

Biochemical Properties

5-bromo-4-fluoro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, halogenated indole derivatives, including this compound, have been shown to inhibit the formation of biofilms by bacteria such as Escherichia coli and Staphylococcus aureus . This inhibition is primarily due to the compound’s ability to interfere with quorum sensing pathways, which are essential for biofilm formation and maintenance.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in stress responses and metabolic pathways, leading to altered cellular functions . Additionally, this compound has been reported to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and subsequent cell death . Additionally, the compound can modulate the activity of transcription factors, resulting in changes in gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . This localization is crucial for its biological activity, as it allows this compound to interact with its target biomolecules effectively .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-fluoro-1H-indole typically involves the halogenation of indole derivatives. One common method is the bromination of 4-fluoroindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions. Common electrophiles include halogens, nitro groups, and sulfonyl groups.

    Nucleophilic Substitution: The bromine and fluorine substituents can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

    Oxidation and Reduction: The indole ring can be oxidized to form indole-2,3-diones or reduced to form indolines.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine, chlorine, and sulfuric acid are commonly used.

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, and sodium alkoxide are employed.

    Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are utilized.

Major Products

    Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated indoles.

    Nucleophilic Substitution: Products include substituted indoles with various functional groups.

    Oxidation and Reduction: Products include indole-2,3-diones and indolines.

Scientific Research Applications

5-Bromo-4-fluoro-1H-indole has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indole: Lacks the fluorine substituent, leading to different chemical and biological properties.

    4-Fluoro-1H-indole: Lacks the bromine substituent, affecting its reactivity and applications.

    5-Chloro-4-fluoro-1H-indole: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and biological activity.

Uniqueness

5-Bromo-4-fluoro-1H-indole is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-4-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGNVOLKFFCMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467974
Record name 5-bromo-4-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344790-96-1
Record name 5-bromo-4-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-fluoro-1H-indole
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